![molecular formula C16H11ClFN5O3 B12622166 methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, halogens, and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the fluoro and chloro substituents, and finally, the esterification to form the methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic rings and the tetrazole moiety can participate in redox reactions, leading to different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring and the aromatic substituents can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-2-({[4-fluoro-2-(1H-imidazol-1-yl)phenyl]carbonyl}amino)benzoate
- Methyl 4-chloro-2-({[4-fluoro-2-(1H-pyrazol-1-yl)phenyl]carbonyl}amino)benzoate
Uniqueness
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole moiety is known for its stability and ability to participate in a wide range of chemical reactions, making this compound particularly versatile in research and industrial applications.
Propriétés
Formule moléculaire |
C16H11ClFN5O3 |
|---|---|
Poids moléculaire |
375.74 g/mol |
Nom IUPAC |
methyl 4-chloro-2-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H11ClFN5O3/c1-26-16(25)11-4-2-9(17)6-13(11)20-15(24)12-5-3-10(18)7-14(12)23-8-19-21-22-23/h2-8H,1H3,(H,20,24) |
Clé InChI |
YHBDFAKPURDZHE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


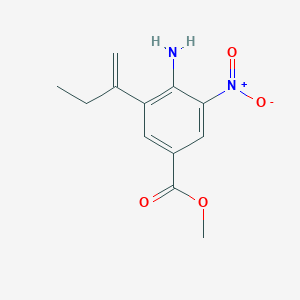
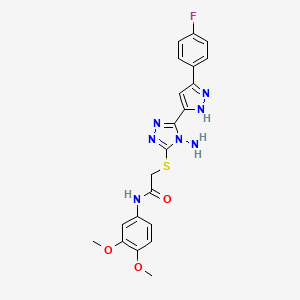
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
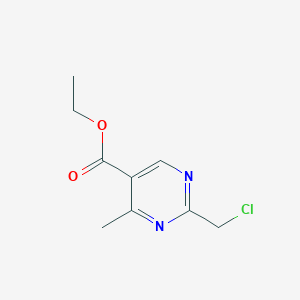
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
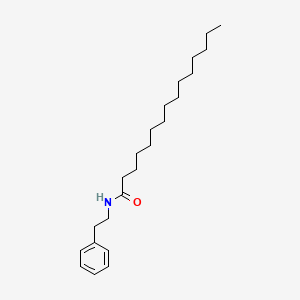
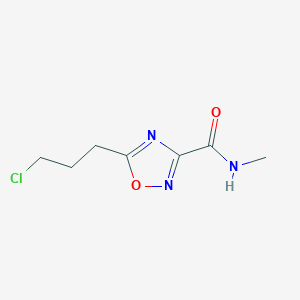
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
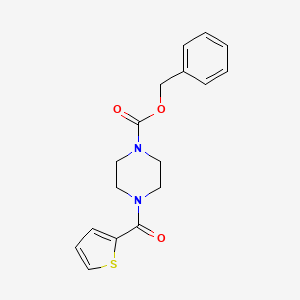
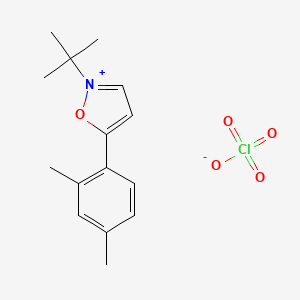
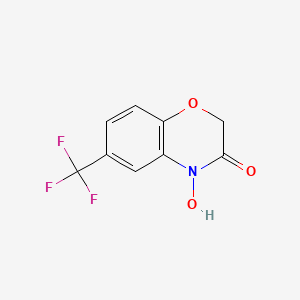
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
